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Compound of Interest

Compound Name: 4-Chloro-3,5-diiodopyridine

Cat. No.: B086335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 4-Chloro-3,5-diiodopyridine. Due to the limited availability of experimentally

derived public data, this document focuses on predicted spectroscopic values and established

methodologies for their acquisition. The information herein serves as a foundational resource

for the characterization and analysis of this halogenated pyridine derivative.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Chloro-3,5-
diiodopyridine, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted Nuclear Magnetic Resonance (NMR)
Data
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Nucleus
Predicted Chemical

Shift (δ) ppm
Predicted Multiplicity Notes

¹H ~8.5 - 8.8 Singlet (s)

Due to the

symmetrical

substitution at the 3,

4, and 5-positions, the

protons at the C-2 and

C-6 positions are

chemically equivalent,

resulting in a single

signal.[1]

¹³C C-2/C-6: ~150 - 155 -

Carbons adjacent to

the nitrogen atom are

expected to be

significantly

deshielded.

C-4: ~145 - 150 -
The carbon bearing

the chlorine atom.

C-3/C-5: ~95 - 105 -

Carbons bearing the

iodine atoms are

expected to be shifted

upfield due to the

"heavy atom effect".

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3100 - 3000 Medium to Weak

C=N stretch (pyridine ring) 1600 - 1550 Medium

C=C stretch (pyridine ring) 1550 - 1400 Medium to Strong

C-Cl stretch 850 - 550 Strong

C-I stretch ~500 Strong

Table 3: Predicted Mass Spectrometry (MS) Data
Technique Ion Predicted m/z Notes

Electron Ionization

(EI)
[M]⁺ 365

The molecular ion

peak, corresponding

to the nominal

molecular weight of

C₅H₂ClI₂N.[1]

[M-Cl]⁺ 330
Loss of a chlorine

atom.

[M-I]⁺ 238
Loss of an iodine

atom.

Electrospray

Ionization (ESI)
[M+H]⁺ 366

Protonated molecular

ion.

High-Resolution MS

(HRMS)
[M+H]⁺ C₅H₃ClI₂N⁺

HRMS provides a

highly accurate mass

measurement to

confirm the elemental

composition.[1]

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in 4-
Chloro-3,5-diiodopyridine.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 4-Chloro-3,5-diiodopyridine in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the

compound.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Chloro-3,5-diiodopyridine by

observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small amount of solid 4-Chloro-3,5-diiodopyridine directly onto the ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-Chloro-3,5-
diiodopyridine.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the ion source, typically via a direct insertion

probe for solid samples.

Ionization:

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The detector records the abundance of each ion.

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for obtaining NMR, IR, and MS data.

Logical Relationship of Spectroscopic Data to Molecular
Structure
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Molecular Structure

Structural Features

Spectroscopic Observables
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Caption: How molecular features relate to spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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